Aromatic Iodine vs. Aromatic Bromine: Superior Oxidative Addition Kinetics in Pd-Catalyzed Cross-Couplings
2-Iodo-3-(trifluoromethyl)benzyl bromide possesses an aromatic iodine atom, which is a far superior substrate for oxidative addition to Pd(0) compared to aromatic bromine. Studies on aryl halide trifluoromethylation using copper powder show a clear reactivity order: iodide > bromide > chloride [1]. While specific rate constants for this exact compound are not available, this established class-level reactivity difference translates to faster reaction rates, lower required catalyst loadings, and the ability to perform cross-couplings under milder conditions (e.g., lower temperatures, shorter reaction times) when compared to the analogous 2-Bromo-3-(trifluoromethyl)benzyl bromide [2].
| Evidence Dimension | Relative reactivity in cross-coupling oxidative addition step (Aryl halides) |
|---|---|
| Target Compound Data | High (contains Aryl-I) |
| Comparator Or Baseline | Aryl-Br analog: Moderate |
| Quantified Difference | Reactivity order for trifluoromethylation: iodide > bromide > chloride |
| Conditions | Copper-mediated trifluoromethylation of aryl halides |
Why This Matters
Faster coupling kinetics with aryl iodides enable more efficient library synthesis and can be critical for coupling challenging, sterically hindered, or electron-deficient partners.
- [1] Kobayashi, Y., Kumadaki, I., Sato, S., Hara, N., & Chikami, E. (1970). Studies on Organic Fluorine Compounds. VII. Trifluoromethylation of Aromatic Compounds. Chemical and Pharmaceutical Bulletin, 18(11), 2334-2339. View Source
- [2] Ali, I., Siyo, B., Hassan, Z., Malik, I., Ullah, I., Ali, A., Nawaz, M., Iqbal, J., Patonay, T., Villinger, A., & Langer, P. (2013). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki–Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Journal of Fluorine Chemistry, 145, 18-34. View Source
